molecular formula C14H15ClN4O B2755706 2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2309313-42-4

2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone

Cat. No. B2755706
CAS RN: 2309313-42-4
M. Wt: 290.75
InChI Key: HKQJLZBGGUXUOZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ is a synthetic compound that belongs to the class of azetidinones and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various neurotransmitters, including GABA, glutamate, and dopamine. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been found to exhibit potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One potential direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the mechanisms underlying its antitumor properties, with the goal of developing new cancer therapies. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl chloroformate to form 2-(2-chlorophenyl)-N-ethoxycarbonylhydrazine. The final step involves the reaction of this intermediate with 1-(1H-1,2,3-triazol-4-yl)methanamine to form the desired product, this compound.

Scientific Research Applications

2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been found to exhibit potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)7-14(20)18-8-11(9-18)10-19-6-5-16-17-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJLZBGGUXUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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